1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
CAS No.: 122380-33-0
Cat. No.: VC0196625
Molecular Formula: C6H5N2O2D3
Molecular Weight: 143.16
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 122380-33-0 |
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Molecular Formula | C6H5N2O2D3 |
Molecular Weight | 143.16 |
Appearance | Solid |
Chemical Properties and Structure
Molecular Characteristics
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid possesses a molecular formula of C6H5D3N2O2, with a molecular weight of 143.16 g/mol . This represents a slight increase from the 140.14 g/mol weight of the non-deuterated analog, attributable to the replacement of three hydrogen atoms with the heavier deuterium isotopes. The compound retains the core structure of imidazole with a methyl group at the N1 position (now deuterated) and an acetic acid moiety at the C4 position.
Physical Properties
Property | 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid | 2-(1-Methyl-1H-imidazol-4-yl)acetic acid |
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Molecular Formula | C6H5D3N2O2 | C6H8N2O2 |
Molecular Weight | 143.16 g/mol | 140.14 g/mol |
CAS Number | 122380-33-0 | 2625-49-2 |
Classification | Endogenous Metabolite; Isotope-Labeled Compound | Endogenous Metabolite |
Structural Characteristics
The structure of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid features an imidazole ring with a deuterated methyl group (-CD3) at the N1 position and an acetic acid moiety (-CH2COOH) at the C4 position. The imidazole ring consists of a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The acetic acid group contributes to the compound's acidic properties, while the deuterated methyl group provides isotopic differentiation without significantly altering the electronic properties of the molecule.
Significance of Deuteration
Pharmacokinetic Advantages
Deuteration has emerged as a significant strategy in drug development due to its potential effects on pharmacokinetic profiles. The replacement of hydrogen with deuterium strengthens the chemical bond, as the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond . This increased bond strength can potentially affect the rate of metabolism for compounds where the breaking of the C-H bond is a rate-limiting step in their metabolic pathway.
In pharmaceutical research, deuterated compounds have gained considerable attention because of their potential to affect drug metabolism and pharmacokinetics. As of 2019, more than 20 deuterated compounds were undergoing clinical trials, with eight in Phase III studies . This demonstrates the growing recognition of deuteration as a viable strategy for optimizing drug properties.
Applications in Metabolic Research
The deuterium labeling in 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid makes it particularly valuable for metabolic studies. Stable heavy isotopes like deuterium have been incorporated into drug molecules largely as tracers for quantitation during the drug development process . The deuterium label allows researchers to track the compound through metabolic pathways and distinguish it from endogenous non-labeled compounds.
Researchers utilize such deuterated compounds to study metabolic fates, distribution patterns, and excretion profiles. The isotopic label provides a means to accurately measure concentrations in biological samples and identify metabolites through mass spectrometry and other analytical techniques.
Synthetic Approaches
Purification and Characterization
The purification of deuterated compounds typically involves standard techniques such as chromatography, recrystallization, and distillation. Characterization often employs spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy, which can readily identify the presence and position of deuterium atoms through the absence of corresponding proton signals and isotopic shifts.
Mass spectrometry is particularly valuable for confirming the deuteration pattern, as it can precisely measure the mass increase resulting from hydrogen-deuterium substitution. For 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid, the molecular weight increase of approximately 3 atomic mass units compared to the non-deuterated analog confirms the incorporation of three deuterium atoms.
Biological Activity and Research Applications
Metabolic Pathway Involvement
As an analog of 1-methyl-4-imidazoleacetic acid, which is classified as an endogenous metabolite, the deuterated version is potentially involved in similar metabolic pathways. The non-deuterated compound is associated with metabolic enzyme/protease pathways , suggesting similar biological roles for the deuterated analog, albeit with potentially altered metabolic kinetics.
The metabolic stability of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid may differ from its non-deuterated counterpart due to the kinetic isotope effect. This effect occurs when the rate of a chemical reaction is altered by the substitution of an atom in the reactant with one of its isotopes. The stronger C-D bonds may slow metabolic processes that involve breaking these bonds, potentially leading to a longer biological half-life for the deuterated compound.
Research and Analytical Applications
The primary research applications of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid include:
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Tracer studies to investigate metabolic pathways
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Quantitation during drug development processes
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Internal standards for analytical methods
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Comparative pharmacokinetic studies with non-deuterated analogs
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Investigation of metabolic mechanisms and enzyme kinetics
In analytical contexts, deuterated compounds serve as excellent internal standards for mass spectrometry-based quantitative analyses. The mass difference between the deuterated and non-deuterated compounds allows for simultaneous measurement while minimizing matrix effects and improving accuracy.
Comparative Analysis with Related Compounds
Comparison with Non-deuterated Analog
The physico-chemical properties of the non-deuterated analog include a LogP value of -0.92, indicating moderate hydrophilicity, and a polar surface area (PSA) of 55.12000 . These properties are likely to be very similar for the deuterated compound, as deuteration typically has minimal effects on properties such as lipophilicity, solubility, and protein binding.
Related Imidazole Compounds
Imidazole-containing compounds have diverse biological activities and pharmaceutical applications. Compounds with structures similar to 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid include other substituted imidazoles that have been investigated for various therapeutic applications. The imidazole ring is a common structural feature in many bioactive compounds, including antifungal agents, antihistamines, and various enzyme inhibitors.
Future Research Directions
Advanced Analytical Methods
The development of more sensitive and specific analytical methods for detecting and quantifying 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid in biological samples represents another potential area for future research. Advanced mass spectrometry techniques, coupled with improved separation methods, could enhance the utility of this compound as a metabolic tracer or internal standard.
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